Deferasirox Ethyl Ester

Analytical Method Development Impurity Profiling LC-MS/MS Quantification

Quality control requires precise impurity standards. Deferasirox Ethyl Ester (EP Impurity E) is the compulsory reference for EP-compliant deferasirox impurity profiling-not interchangeable with methyl ester or other analogs. - Certified reference material for HPLC system suitability & method validation - Distinct retention & MS fragmentation (MW 401.41, pKa 8.02) - Supports ANDA submissions & ICH Q3A compliance Available as a characterized solid (148-151°C) with full analytical data (NMR, MS, HPLC).

Molecular Formula C23H19N3O4
Molecular Weight 401.43
CAS No. 201530-79-2
Cat. No. B601665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferasirox Ethyl Ester
CAS201530-79-2
Synonyms4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-benzoic Acid Ethyl Ester
Molecular FormulaC23H19N3O4
Molecular Weight401.43
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O
InChIInChI=1S/C23H19N3O4/c1-2-30-23(29)15-11-13-16(14-12-15)26-22(18-8-4-6-10-20(18)28)24-21(25-26)17-7-3-5-9-19(17)27/h3-14,27-28H,2H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Deferasirox Ethyl Ester: Specifications & Research Applications


Deferasirox Ethyl Ester (CAS 201530-79-2, C23H19N3O4, MW 401.41) is the ethyl ester derivative of the oral iron chelator deferasirox, formally designated as Deferasirox EP Impurity E under European Pharmacopoeia nomenclature [1]. The compound appears as a white to light yellow solid with a melting point of 148–151°C and exhibits slight solubility in DMSO and methanol . Unlike the parent drug deferasirox (MW 373.36, pFe3+ = 22.5) which is formulated as a therapeutic iron chelator, this ethyl ester lacks the free carboxylic acid moiety critical for iron(III) coordination, rendering it pharmacologically inert as a chelator [2]. Its primary scientific value resides in analytical quality control applications, specifically as a reference standard for impurity profiling in deferasirox drug substance and finished pharmaceutical products [3].

Deferasirox Ethyl Ester: Substitution Limitations


Deferasirox Ethyl Ester is one of six structurally distinct process-related impurities identified during deferasirox API synthesis, alongside deferasirox methyl ester, deferasirox salicylyl derivative, deferasirox methoxy carbonyl derivative, bis(salicyl)imide, and deferasirox-2-isomer [1]. These impurities are not interchangeable for analytical method development, validation, or quality control applications, as each possesses a unique retention time in chromatographic systems, a distinct mass spectrometric fragmentation pattern, and different UV absorption characteristics [2]. Substituting Deferasirox Ethyl Ester with its methyl ester analog (CAS 1266741-05-2) would invalidate system suitability parameters and regulatory compliance because European Pharmacopoeia monographs explicitly identify Impurity E as the ethyl ester derivative—no alternative impurity standard is acceptable for EP-compliant impurity profiling [3]. Furthermore, while some deferasirox impurities share the bis(hydroxyphenyl)-triazole scaffold, the ethyl ester moiety confers a distinct molecular weight of 401.41 and a characteristic pKa of 8.02±0.35 (predicted), enabling its unambiguous identification and quantification by LC-MS/MS methods that rely on mass-to-charge ratio specificity .

Deferasirox Ethyl Ester: Key Differentiation Evidence


Molecular Weight Differentiation by LC-MS/MS

Deferasirox Ethyl Ester (MW 401.41) can be unambiguously distinguished from its methyl ester analog (MW 388.41) and the parent drug deferasirox (MW 373.36) in mass spectrometric detection workflows. This molecular weight differential of +13.00 Da relative to the methyl ester enables baseline separation in MS1 full-scan acquisition and permits distinct multiple reaction monitoring (MRM) transitions for quantitative analysis . The ethyl ester was identified as one of six process-related impurities in deferasirox API synthesis and was characterized by LC-ESI-QT/MS/MS along with five other related substances, each exhibiting unique mass-to-charge signatures [1].

Analytical Method Development Impurity Profiling LC-MS/MS Quantification

Melting Point Identity Verification

Deferasirox Ethyl Ester exhibits a melting point of 148–151°C, which is significantly lower than that of its methyl ester counterpart (181–183°C). This 33°C differential provides a simple, orthogonal method for confirming compound identity and assessing purity in the absence of chromatographic instrumentation . The ethyl ester appears as a white to light yellow solid, while both ester analogs share the same triazole scaffold but differ only in the alkyl substituent of the benzoate ester moiety .

Solid-State Characterization Purity Assessment Reference Standard Qualification

Pharmacopoeial Recognition as EP Impurity E

Deferasirox Ethyl Ester is explicitly designated as EP Impurity E in the European Pharmacopoeia monograph for deferasirox, with the precise chemical name Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate [1]. This regulatory codification distinguishes it from other deferasirox process impurities (e.g., Imp-1, the 2-isomer impurity) that are not specifically listed in EP monographs. During process development for deferasirox API, the ethyl ester was identified as one of six related substances formed in the synthetic route, and its presence must be controlled and quantified according to EP specifications for any deferasirox drug product seeking marketing authorization in jurisdictions recognizing EP standards [2]. Regulatory guidelines from ICH and EMA enforce strict impurity limits for deferasirox, and EP Impurity E reference standards with ISO17034 certification provide the necessary metrological traceability for compliant analytical methods [3].

Regulatory Compliance Pharmacopoeial Standards ANDA Submission

Deferasirox Ethyl Ester: Validated Application Scenarios


HPLC System Suitability Verification

Deferasirox Ethyl Ester (EP Impurity E) serves as a critical system suitability standard in validated HPLC methods for deferasirox API and finished product analysis. Its distinct retention characteristics, derived from the ethyl ester moiety (pKa 8.02±0.35 predicted) compared to the free acid parent (pKa ~4-5) and methyl ester analog, enable assessment of column performance, resolution from the main peak, and detector response linearity prior to sample analysis . Quality control laboratories performing batch release testing of deferasirox drug substance rely on this reference standard to ensure that chromatographic systems adequately resolve Impurity E from deferasirox, a requirement explicitly stated in EP monograph specifications [1].

Method Validation for ANDA Submissions

Deferasirox Ethyl Ester is indispensable for analytical method validation studies supporting ANDA submissions for generic deferasirox products. The compound is used to establish accuracy, precision, specificity, linearity, and quantitation limits for impurity E across the expected concentration range (typically 0.05% to 0.15% relative to the API peak) . The ethyl ester's molecular weight of 401.41 and distinct mass spectrometric fragmentation pattern enable its use as an internal standard or calibration reference in LC-MS/MS methods developed for impurity quantification at trace levels [1]. ANDA filers must demonstrate that their proposed analytical methods can accurately quantify Impurity E, and procurement of a certified reference standard with full characterization data (NMR, MS, IR, HPLC purity) is essential for meeting FDA bioequivalence and pharmaceutical equivalence requirements [2].

Process Development & QbD Studies

During deferasirox API process development and optimization, Deferasirox Ethyl Ester serves as a marker impurity for monitoring reaction conditions and purification efficiency. The ethyl ester is formed as a process impurity when deferasirox is exposed to ethanolic conditions in the presence of acid catalysts during synthetic workup or recrystallization steps . By spiking known concentrations of Deferasirox Ethyl Ester into process streams, chemical development teams can quantify the removal efficiency of purification unit operations (e.g., crystallization, chromatography) and establish critical process parameters for minimizing impurity carryover to the final API [1]. This compound's well-characterized properties—melting point 148–151°C, molecular formula C23H19N3O4—enable its use as a calibration standard in process analytical technology (PAT) initiatives and for verifying that final API meets ICH Q3A impurity thresholds [2].

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